Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine
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Overview
Description
Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine is a peptide compound with the molecular formula C34H53N7O9. It is composed of a sequence of amino acids: glycine, isoleucine, proline, tyrosine, isoleucine, alanine, and alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides like EDC for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s, where peptides can modulate biological pathways.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application, such as inhibiting acetylcholinesterase in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
L-alanyl-L-glutamine: A dipeptide used in nutritional supplements.
Uniqueness
Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to interact with various biological targets makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
500782-40-1 |
---|---|
Molecular Formula |
C34H53N7O9 |
Molecular Weight |
703.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H53N7O9/c1-7-18(3)27(32(47)36-20(5)29(44)37-21(6)34(49)50)40-30(45)24(16-22-11-13-23(42)14-12-22)38-31(46)25-10-9-15-41(25)33(48)28(19(4)8-2)39-26(43)17-35/h11-14,18-21,24-25,27-28,42H,7-10,15-17,35H2,1-6H3,(H,36,47)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,49,50)/t18-,19-,20-,21-,24-,25-,27-,28-/m0/s1 |
InChI Key |
DRQCOSSBHBFTDV-MUIMJKRTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)CN |
Origin of Product |
United States |
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